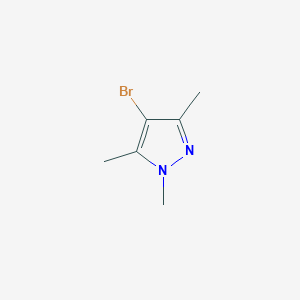

4-Bromo-1,3,5-trimethyl-1H-pyrazole

Overview

Description

4-Bromo-1,3,5-trimethyl-1H-pyrazole is a heterocyclic organic compound with the molecular formula C6H9BrN2. It is a derivative of pyrazole, characterized by the presence of a bromine atom at the 4-position and three methyl groups at the 1, 3, and 5 positions of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-1,3,5-trimethyl-1H-pyrazole can be synthesized through several methods. One common approach involves the bromination of 1,3,5-trimethylpyrazole using N-bromosuccinimide (NBS) as the brominating agent. The reaction typically takes place in an organic solvent such as chloroform or carbon tetrachloride under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,3,5-trimethyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions, typically in the presence of a polar aprotic solvent like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields 4-azido-1,3,5-trimethyl-1H-pyrazole .

Scientific Research Applications

Agricultural Applications

4-Bromo-1,3,5-trimethyl-1H-pyrazole has been investigated for its potential as an insecticide and fungicide . Research suggests that modifications to the pyrazole ring can improve its efficacy against various agricultural pests and pathogens. The compound's structure-activity relationship indicates that specific alterations can enhance its biological effectiveness.

Medicinal Chemistry

In the realm of medicinal chemistry, BTMP has shown promise as a lead compound for developing new therapeutic agents. Notably, it has been studied for its activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). Modifications to pyrazole sulfonamides derived from BTMP have led to improved blood-brain barrier permeability and enhanced efficacy in mouse models . This suggests that BTMP could be pivotal in addressing both the hemolymphatic and central nervous system stages of HAT.

Molecular Docking Studies

Recent studies have utilized molecular docking techniques to explore the interactions of BTMP derivatives with various biological targets. For instance, docking studies have indicated that certain derivatives exhibit significant binding affinities towards enzymes involved in bacterial resistance mechanisms, suggesting potential applications in antibacterial therapies .

Case Study 1: Insecticidal Activity

A study investigated the insecticidal properties of BTMP against common agricultural pests. The results indicated that specific derivatives of BTMP exhibited high levels of toxicity against target insects, outperforming traditional insecticides in some cases. This highlights the compound's potential as an environmentally friendly alternative in pest management strategies.

Case Study 2: Antiparasitic Efficacy

Research focusing on BTMP’s derivatives has shown promising results against T. brucei. One derivative demonstrated an IC50 value of 0.002 μM, indicating potent activity against the parasite in vitro. These findings suggest that BTMP could be developed into a viable treatment option for HAT, particularly in its early stages .

Comparison with Related Compounds

To understand the uniqueness of BTMP, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Methyl-1H-pyrazole | Contains one methyl group at the 4-position | Less potent in biological activity compared to BTMP |

| 3-Bromo-1H-pyrazole | Bromine at the 3-position | Different reactivity profile due to bromine position |

| 1-Acetyl-3-methylpyrazole | Acetyl group at the 1-position | Exhibits different solubility and stability characteristics |

| 4-Chloro-1H-pyrazole | Chlorine instead of bromine at the 4-position | Potentially different environmental persistence |

The combination of three methyl groups and a bromine atom in BTMP enhances its biological activity compared to these related compounds.

Mechanism of Action

The mechanism by which 4-Bromo-1,3,5-trimethyl-1H-pyrazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the methyl groups can influence the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

4-Bromo-3,5-dimethylpyrazole: Similar structure but with one less methyl group.

1,3,5-Trimethylpyrazole: Lacks the bromine atom, making it less reactive in substitution reactions.

Uniqueness

4-Bromo-1,3,5-trimethyl-1H-pyrazole is unique due to the presence of both the bromine atom and the three methyl groups, which confer specific reactivity and properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Biological Activity

4-Bromo-1,3,5-trimethyl-1H-pyrazole (CAS Number: 15801-69-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 189.06 g/mol. The presence of the bromine atom at the 4-position and three methyl groups contributes to its unique chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting bacterial growth, suggesting potential applications in treating infections caused by resistant strains.

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways involved in cell proliferation and survival.

Enzyme Inhibition

This compound acts as an enzyme inhibitor , particularly targeting histamine-3 receptors. Binding affinities for these receptors range from 0.05 nM to 10 nM, indicating strong interactions that could influence neurotransmission and other physiological processes . This interaction may have implications for neurological disorders and cognitive function.

The biological activity of this compound is attributed to its ability to modulate enzyme activity and receptor interactions:

- Histamine Receptor Modulation : The compound's affinity for histamine receptors suggests a role in regulating neurotransmitter release and neuronal excitability. This modulation can impact conditions such as anxiety, depression, and cognitive disorders .

- Oxidative Stress Regulation : Preliminary studies indicate that it may inhibit oxidative phosphorylation, thereby affecting ATP production and cellular metabolism. This action could be beneficial in conditions characterized by oxidative stress .

Study on Antitumor Effects

In a recent study published in a peer-reviewed journal, researchers evaluated the antitumor effects of this compound on various cancer cell lines. The results showed a dose-dependent decrease in cell viability with significant induction of apoptosis observed at higher concentrations. The study highlighted its potential as a lead compound for developing new anticancer therapies.

Enzyme Binding Affinity Analysis

Another study focused on the binding affinity of this compound to histamine receptors. Using radiolabeled ligands and competitive binding assays, the researchers confirmed its high affinity for H3 receptors. These findings suggest that this compound could be explored further for therapeutic applications in neurological disorders .

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| 4-Bromo-1H-pyrazole | 288246-16-2 | Moderate antimicrobial activity |

| 2-(4-Bromo-1H-pyrazol-1-yl)acetonitrile | 925224-08-4 | Antitumor properties |

| This compound | 15801-69-1 | Strong enzyme inhibition; antitumor; antimicrobial |

| 3-Bromopyrazolo[1,5-a]pyridine | 5910-12-3 | Neuroprotective effects |

Properties

IUPAC Name |

4-bromo-1,3,5-trimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2/c1-4-6(7)5(2)9(3)8-4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTQXOJGXGRHMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333905 | |

| Record name | 4-Bromo-1,3,5-trimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15801-69-1 | |

| Record name | 4-Bromo-1,3,5-trimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1,3,5-trimethylpyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.